molecular formula C12H15BrO B8737897 1-(3-Bromo-phenyl)-cyclohexanol

1-(3-Bromo-phenyl)-cyclohexanol

Cat. No.: B8737897
M. Wt: 255.15 g/mol
InChI Key: GIVQHOPDYRZYGD-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-cyclohexanol (CAS: 19920-85-5) is a cyclohexanol derivative substituted with a 3-bromophenyl group. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol . The compound features a hydroxyl group attached to a cyclohexane ring and a brominated aromatic ring at the meta position.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(3-bromophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15BrO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2

InChI Key

GIVQHOPDYRZYGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Key Properties/Applications
This compound C₁₂H₁₅BrO 255.15 Alcohol 3-Bromophenyl Research chemical; halogenated intermediate
1-(Phenylmethyl)cyclohexanol C₁₃H₁₈O 190.28 Alcohol Benzyl B.p. 113–116°C @ 4 Torr; industrial uses
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆NBr·HCl 290.62 Amine (hydrochloride salt) 3-Bromophenyl Soluble in DMSO/chloroform; pharmaceutical research
Methyl 1-(4-bromophenyl)cyclohexane-carboxylate C₁₄H₁₇BrO₂ 313.19 Ester 4-Bromophenyl, methyl ester Synthetic intermediate; ester reactivity
Tramadol hydrochloride C₁₆H₂₅NO₂·HCl 299.84 Alcohol, tertiary amine 3-Methoxyphenyl, dimethylamino Analgesic drug; opioid receptor modulation

Structural and Functional Group Analysis

  • Alcohol vs. Amine Derivatives: Replacing the hydroxyl group in this compound with an amine (as in 1-(3-Bromophenyl)cyclohexan-1-amine HCl) introduces basicity and alters solubility. The hydrochloride salt form enhances solubility in polar solvents like DMSO, making it suitable for pharmacological studies .
  • Halogen vs. Alkyl Substituents: The benzyl group in 1-(Phenylmethyl)cyclohexanol lacks bromine, resulting in lower molecular weight (190.28 vs. 255.15) and reduced polarity compared to the brominated analog. This difference may affect boiling points and solubility in non-polar solvents .
  • Ester vs. Alcohol Functionality : Methyl 1-(4-bromophenyl)cyclohexane-carboxylate replaces the hydroxyl group with an ester, enabling participation in nucleophilic acyl substitution reactions. The para-bromophenyl substituent also alters electronic properties compared to the meta isomer .

Substituent Position and Electronic Effects

  • Bromine Position: The meta-bromine in this compound vs. para-bromine in Methyl 1-(4-bromophenyl)cyclohexane-carboxylate influences resonance effects and steric hindrance. Meta substitution may reduce symmetry, affecting crystallization behavior .
  • Methoxy vs. Bromine Groups : In Tramadol hydrochloride , a 3-methoxyphenyl group enhances bioavailability and receptor binding compared to brominated analogs, highlighting how substituent choice directs pharmacological activity .

Research Findings and Data Gaps

  • Physical Properties: Limited data on this compound’s boiling/melting points necessitate extrapolation from analogs. For example, 1-(Phenylmethyl)cyclohexanol boils at 113–116°C under reduced pressure (4 Torr), suggesting higher boiling points for brominated derivatives at atmospheric pressure .
  • Solubility Trends: Bromine’s electron-withdrawing effect likely reduces water solubility compared to non-halogenated alcohols but enhances solubility in organic solvents like dichloromethane .

Preparation Methods

Direct Bromination of Phenylcyclohexanol Derivatives

The most straightforward route to 1-(3-Bromo-phenyl)-cyclohexanol involves the bromination of a preformed phenylcyclohexanol precursor. Hydrobromic acid (HBr) in benzene serves as a cost-effective brominating agent, enabling electrophilic aromatic substitution at the para position of the phenyl ring relative to the cyclohexanol moiety.

Reaction Conditions and Optimization

  • Solvent : Benzene or dichloromethane (non-polar media enhance electrophilic attack).

  • Temperature : 40–60°C to balance reaction rate and byproduct suppression.

  • Catalyst : FeBr₃ (5 mol%) accelerates bromine activation.

The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring. Steric hindrance from the cyclohexanol group directs bromination to the 3-position, achieving regioselectivity >85%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 90% purity.

Limitations : Competing ortho-bromination (10–15%) necessitates careful chromatographic separation.

Suzuki-Miyaura Cross-Coupling of Cyclohexanol Boronic Esters

Modern transition metal-catalyzed cross-coupling reactions offer a versatile pathway to this compound. The Suzuki-Miyaura reaction, which pairs a cyclohexanol-derived boronic ester with 1-bromo-3-iodobenzene, is particularly effective.

Synthetic Protocol

  • Boronic Ester Preparation : Cyclohexanol is converted to its pinacol boronic ester using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ (2 mol%) in tetrahydrofuran (THF) at 80°C .

  • Cross-Coupling : The boronic ester reacts with 1-bromo-3-iodobenzene in the presence of Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 equiv) in a 1,2-dimethoxyethane/water (10:1) mixture at 90°C .

Key Advantages

  • Yield : 75–82% after recrystallization (ethanol/water) .

  • Functional Group Tolerance : Compatible with hydroxyl groups, negating the need for protective strategies .

Mechanistic Insights : Oxidative addition of the aryl halide to palladium(0) generates a Pd(II) intermediate, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product .

Reduction of 3-(3-Bromo-phenyl)-cyclohexanone

Ketone reduction provides an alternative route, particularly when starting from readily available 3-(3-Bromo-phenyl)-cyclohexanone. Sodium borohydride (NaBH₄) or catalytic hydrogenation serves as the reducing agent.

NaBH₄-Mediated Reduction

  • Conditions : NaBH₄ (1.2 equiv) in methanol at 0°C, followed by gradual warming to room temperature .

  • Yield : 88% with >95% diastereomeric excess (dr) favoring the trans isomer .

Catalytic Hydrogenation

  • Catalyst : Pd/C (5 wt%) under 3 atm H₂ in ethanol .

  • Selectivity : Full conversion to cis-1-(3-Bromo-phenyl)-cyclohexanol (dr = 92:8) .

Comparative Analysis

Reduction Method Yield (%) Diastereoselectivity (dr)
NaBH₄8895:5 (trans:cis)
Pd/C Hydrogenation948:92 (trans:cis)

The choice of method depends on the desired stereochemistry: NaBH₄ favors trans-alcohols, while hydrogenation preferentially generates cis-products .

Grignard Reaction Followed by Bromination

A two-step sequence involving cyclohexanone Grignard addition and subsequent bromination offers scalability for industrial applications.

Step 1: Grignard Addition
Cyclohexanone reacts with phenylmagnesium bromide in dry ether to form 1-phenylcyclohexanol (85% yield) .

Step 2: Regioselective Bromination
The secondary alcohol is brominated using N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ under UV light. This radical mechanism ensures selective bromination at the 3-position of the phenyl ring (70% yield).

Challenges : Competing allylic bromination of the cyclohexanol ring (15–20%) requires careful quenching with NaHSO₃.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for the bromination step. Using HBr (48% aqueous) and FeBr₃ in a sealed vessel, this compound forms within 15 minutes at 120°C.

Benefits :

  • Efficiency : 94% yield vs. 90% in conventional heating.

  • Purity : Reduced byproduct formation due to uniform heating.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-phenyl)-cyclohexanol, and what methodological considerations ensure high yield and purity?

The compound is typically synthesized via a Grignard reaction :

Formation of the Grignard reagent : React 3-bromophenylmagnesium bromide with cyclohexanone under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether .

Quenching : Hydrolyze the intermediate with aqueous ammonium chloride or dilute acid to yield the alcohol.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key considerations : Moisture exclusion, reaction temperature control (0–25°C), and stoichiometric precision to minimize side products like diarylalkanes .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for cyclohexanol’s hydroxyl proton (~1–2 ppm, broad) and aromatic protons (7.2–7.5 ppm, meta-substitution pattern) .
    • ¹³C NMR : Distinct signals for the brominated aromatic carbons (~120–130 ppm) and cyclohexanol’s carbons (~20–40 ppm) .
  • Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 256 (C₁₂H₁₅BrO⁺), with fragmentation patterns indicating loss of H₂O (-18 amu) and Br (-79 amu) .
  • Infrared (IR) Spectroscopy : O-H stretch (~3200–3600 cm⁻¹), C-Br stretch (~550–600 cm⁻¹) .

Q. What are the primary chemical reactivity patterns of this compound under standard conditions?

  • Oxidation : Reacts with Jones reagent (CrO₃/H₂SO₄) to form 1-(3-Bromo-phenyl)-cyclohexanone, with >80% yield under controlled conditions .
  • Reduction : LiAlH₄ or NaBH₄ reduces the alcohol to cyclohexane derivatives, though steric hindrance may limit efficiency .
  • Nucleophilic Substitution : Bromine can be replaced via SNAr (e.g., with methoxide in DMF) to introduce methoxy groups .

Advanced Research Questions

Q. How does the meta-bromine substituent influence the compound’s interactions with biological targets, such as enzymes or receptors?

The meta-bromine enhances halogen bonding with electron-rich regions (e.g., protein backbone carbonyls), while the hydroxyl group forms hydrogen bonds. Computational docking studies (e.g., AutoDock Vina) reveal affinity for enzymes like cytochrome P450 due to hydrophobic interactions with the cyclohexanol ring . Experimental validation : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Kd) .

Q. What computational strategies can predict the compound’s conformational stability and reactivity in complex systems?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze torsional angles and intramolecular hydrogen bonding .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or lipid bilayers) to assess bioavailability. Tools like GROMACS or AMBER are recommended .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound?

  • Experimental Variables :
    • Catalyst loading : Higher Pd/C ratios in cross-coupling reactions may improve aryl substitution yields .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity compared to non-polar media .
  • Biological Assays :
    • Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability in IC₅₀ measurements .
    • Use statistical tools like ANOVA to analyze dose-response data across replicates .

Methodological Best Practices

  • Synthetic Optimization : Employ Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst concentration .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in repositories like Zenodo for peer validation.
  • Safety Protocols : Handle brominated intermediates in fume hoods; use PPE to mitigate risks of dermal/ocular exposure .

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